Cas no 41052-26-0 (2-Bromo-5-nitrobenzamide)

2-Bromo-5-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-5-nitrobenzamide
- SCHEMBL4638377
- CS-D1281
- MFCD01320498
- SB77293
- 41052-26-0
- STK498001
- DTXSID10466577
- AS-42104
- A873160
- 2-bromo-5-nitro-benzamide
- AKOS000283213
-
- MDL: MFCD01320498
- Inchi: InChI=1S/C7H5BrN2O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,(H2,9,11)
- InChI Key: KQSFFJRDGVAPPI-UHFFFAOYSA-N
- SMILES: O=[N+]([O-])C1=CC(C(N)=O)=C(Br)C=C1
Computed Properties
- Exact Mass: 243.94835g/mol
- Monoisotopic Mass: 243.94835g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 88.9Ų
Experimental Properties
- Density: 1.8±0.1 g/cm3
- Boiling Point: 316.2±27.0 °C at 760 mmHg
- Flash Point: 145.0±23.7 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
2-Bromo-5-nitrobenzamide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Bromo-5-nitrobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB448691-5 g |
2-Bromo-5-nitro-benzamide |
41052-26-0 | 5g |
€871.50 | 2022-08-31 | ||
Chemenu | CM183970-5g |
2-Bromo-5-nitrobenzamide |
41052-26-0 | 95% | 5g |
$467 | 2021-06-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050209-10g |
2-Bromo-5-nitrobenzamide |
41052-26-0 | 98% | 10g |
¥9806 | 2023-04-14 | |
abcr | AB448691-1g |
2-Bromo-5-nitro-benzamide; . |
41052-26-0 | 1g |
€339.50 | 2024-08-03 | ||
abcr | AB448691-5g |
2-Bromo-5-nitro-benzamide; . |
41052-26-0 | 5g |
€934.50 | 2024-08-03 | ||
A2B Chem LLC | AD30752-25g |
2-Bromo-5-nitrobenzamide |
41052-26-0 | 98% | 25g |
$2127.00 | 2023-12-30 | |
A2B Chem LLC | AD30752-5g |
2-Bromo-5-nitrobenzamide |
41052-26-0 | 98% | 5g |
$689.00 | 2023-12-30 | |
1PlusChem | 1P0073TS-1g |
2-Bromo-5-nitrobenzamide |
41052-26-0 | 98% | 1g |
$263.00 | 2025-02-21 | |
1PlusChem | 1P0073TS-25g |
2-Bromo-5-nitrobenzamide |
41052-26-0 | 98% | 25g |
$2329.00 | 2025-02-21 | |
Crysdot LLC | CD12073805-25g |
2-Bromo-5-nitrobenzamide |
41052-26-0 | 95+% | 25g |
$1539 | 2024-07-24 |
2-Bromo-5-nitrobenzamide Related Literature
-
Rajesh Paul,Tharmalingam Punniyamurthy RSC Adv. 2012 2 7057
Additional information on 2-Bromo-5-nitrobenzamide
Introduction to 2-Bromo-5-Nitrobenzamide (CAS No. 41052-26-0)
2-Bromo-5-nitrobenzamide (CAS No. 41052-26-0) is a versatile organic compound with significant applications in various fields of chemistry, particularly in pharmaceuticals and materials science. This compound is characterized by its bromine and nitro substituents on the benzene ring, which confer unique electronic properties and reactivity. The presence of the amide group further enhances its functional versatility, making it a valuable intermediate in the synthesis of complex molecules.
The structure of 2-bromo-5-nitrobenzamide consists of a benzene ring with a bromine atom at position 2 and a nitro group at position 5. The amide group is attached to the benzene ring, forming a conjugated system that influences the compound's electronic properties. This conjugation plays a crucial role in its reactivity and stability, making it an ideal candidate for various chemical transformations.
Recent studies have highlighted the potential of 2-bromo-5-nitrobenzamide in drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those targeting enzyme inhibition and receptor modulation. For instance, derivatives of this compound have shown promise in inhibiting kinases, which are key players in cancer signaling pathways. The bromine substituent facilitates nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups that can modulate biological activity.
In addition to its pharmaceutical applications, 2-bromo-5-nitrobenzamide has found utility in materials science. Its ability to undergo polymerization under specific conditions has led to the development of novel polymeric materials with tailored electronic and mechanical properties. These materials hold potential for use in advanced electronics and energy storage devices.
The synthesis of 2-bromo-5-nitrobenzamide typically involves multi-step processes that require precise control over reaction conditions. Common methods include bromination of nitrobenzamide derivatives followed by purification to ensure high purity levels. The compound's stability under various reaction conditions makes it suitable for large-scale production, although careful handling is necessary to maintain product quality.
From an environmental perspective, understanding the degradation pathways of 2-bromo-5-nitrobenzamide is crucial for assessing its ecological impact. Recent research has focused on identifying microbial degradation mechanisms and evaluating the compound's persistence in different environmental matrices. These studies aim to provide insights into sustainable practices for handling and disposing of this compound.
In conclusion, 2-bromo-5-nitrobenzamide (CAS No. 41052-26-0) is a multifaceted compound with wide-ranging applications across chemistry and related disciplines. Its unique structure and reactivity continue to drive innovative research, positioning it as a key player in the development of new drugs and advanced materials.
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